

# Assessing the Translational Potential of CHK-336: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: CHK-336

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CHK-336**, a novel small molecule inhibitor of lactate dehydrogenase A (LDHA), with other therapeutic alternatives for the treatment of primary hyperoxaluria (PH) and other disorders characterized by oxalate overproduction. The objective of this document is to assess the translational potential of **CHK-336** by examining its mechanism of action, preclinical efficacy, and clinical trial data in comparison to established and emerging therapies. All quantitative data is presented in structured tables, and detailed experimental methodologies for key studies are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

## Introduction to CHK-336 and the Therapeutic Landscape

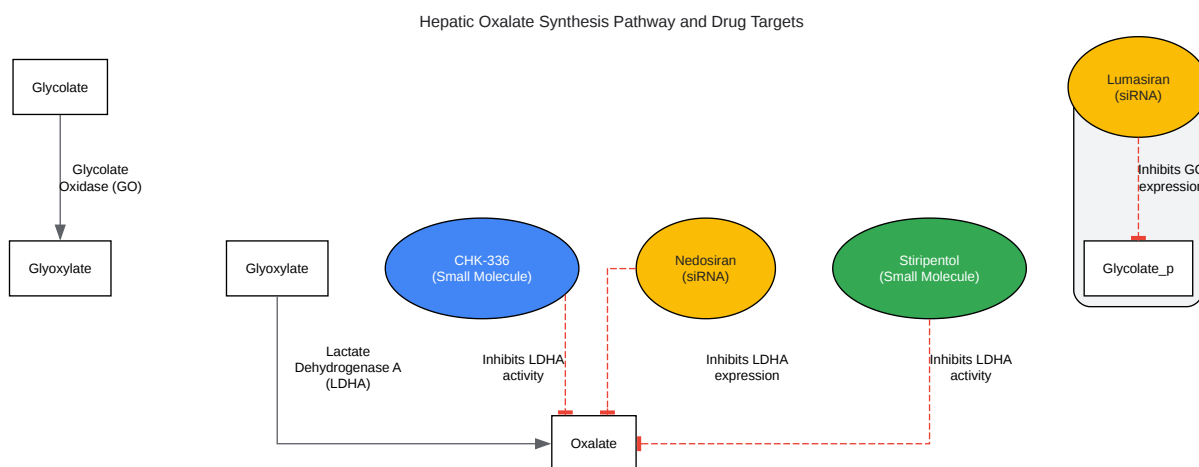
Primary hyperoxalurias are a group of rare genetic disorders that lead to the overproduction of oxalate, resulting in recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease[1]. The therapeutic landscape has evolved from supportive care to targeted therapies aimed at reducing the metabolic production of oxalate. **CHK-336**, developed by Chinook Therapeutics (a Novartis company), is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA)[2][3]. LDHA catalyzes the final step in the conversion of glyoxylate to oxalate in the liver. By inhibiting this enzyme, **CHK-336** aims to reduce oxalate production in all three types of primary hyperoxaluria[1][3].

This guide compares **CHK-336** to two approved RNA interference (RNAi) therapeutics, Lumasiran and Nedosiran, and the repurposed drug Stiripentol, which also targets LDHA.

## Mechanism of Action

**CHK-336** and its comparators act on the hepatic oxalate production pathway, but through different modalities.

- **CHK-336**: A small molecule that directly inhibits the enzymatic activity of LDHA[4].
- Nedosiran: An siRNA therapeutic that silences the expression of the LDHA gene, thereby reducing the amount of LDHA enzyme[5].
- Lumasiran: An siRNA therapeutic that targets and silences the HAO1 gene, which encodes for glycolate oxidase (GO). This enzyme acts earlier in the pathway, converting glycolate to glyoxylate[6][7].
- Stiripentol: An anti-epileptic drug that has been shown to inhibit LDHA activity[8][9].



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**Figure 1:** Simplified diagram of the hepatic oxalate synthesis pathway showing the targets of **CHK-336** and comparator drugs.

## Preclinical Data Comparison

The following tables summarize the available preclinical data for **CHK-336** and its comparators.

Table 1: In Vitro Potency

Compound	Target	Assay	Potency (IC50)	Source
CHK-336	Human LDHA	Enzymatic Assay	< 1 nM	<a href="#">[4]</a>
CHK-336	Lactate Production	Mouse Hepatocytes	< 100 nM	<a href="#">[4]</a>
Stiripentol	Oxalate Synthesis	Human Hepatocytes (HepG2)	Dose-dependent decrease	<a href="#">[9]</a>

Table 2: In Vivo Efficacy in Mouse Models of Primary Hyperoxaluria

Compound	Mouse Model	Dosing	Key Findings	Source
CHK-336	PH1 (Agxt knockout)	Low once-daily oral doses	Robust and dose-dependent reductions in urinary oxalate to the normal range. More rapid onset than a GO-targeting siRNA.	[1]
CHK-336	PH2 (Grhpr knockout)	7 days of treatment	Statistically significant reduction in urinary oxalate.	[1]
Nedosiran (siRNA)	PH1 (Agxt knockout)	Single 5 mg/kg subcutaneous injection	Significant reduction in urinary oxalate concentration.	[10]
Nedosiran (siRNA)	PH2 (Grhpr knockdown)	Three weekly doses of 10 mg/kg	Urinary oxalate concentration reduced to baseline levels.	[11]
Lumasiran (siRNA)	PH1 (Agxt knockout)	Not specified	Normalization of oxalate production in hepatocytes.	[12]
Stiripentol	Hydroxyproline-induced hyperoxaluria (rat model)	Oral administration	Significantly reduced urine oxalate excretion.	[9]

## Clinical Data Comparison

**CHK-336** has completed a Phase 1 trial in healthy volunteers, while Lumasiran and Nedosiran are approved drugs with extensive clinical data. Stiripentol has been evaluated in a limited number of PH patients.

Table 3: Phase 1 Clinical Trial Data for **CHK-336** in Healthy Volunteers

Parameter	Finding	Source
Study Design	Single-center, randomized, placebo-controlled, double-blind, single and multiple ascending dose trial in 104 healthy volunteers.	<a href="#">[2]</a> <a href="#">[13]</a>
Dosing	SAD: 15 mg to 500 mg. MAD: 30 mg to 500 mg daily for 14 days.	<a href="#">[2]</a> <a href="#">[13]</a>
Safety & Tolerability	Generally well-tolerated in single doses up to 500 mg and multiple doses up to 60 mg for 14 days. One serious adverse event (anaphylaxis) occurred at the 125 mg MAD dose, leading to a pause in the trial.	<a href="#">[2]</a> <a href="#">[14]</a>
Pharmacokinetics	Dose-proportional exposures with a half-life supporting once-daily dosing.	<a href="#">[2]</a> <a href="#">[14]</a>
Pharmacodynamics	Effectively blocked the conversion of a $^{13}\text{C}_2$ -glycolate tracer to $^{13}\text{C}_2$ -oxalate, with maximal inhibition at single doses of 60-125 mg, establishing proof-of-mechanism.	<a href="#">[13]</a> <a href="#">[14]</a>

Table 4: Clinical Efficacy of Approved Therapies in PH1 Patients

Compound	Trial	Key Efficacy Endpoint	Result	Source
Lumasiran	ILLUMINATE-A (Phase 3)	Percent change in 24-hour urinary oxalate excretion at 6 months	-65.4% in the lumasiran group vs. -11.8% in the placebo group.	<a href="#">[15]</a>
Nedosiran	PHYOX2 (Phase 2)	Percent change from baseline in 24-hour urinary oxalate excretion (Day 90-180)	Significant reduction compared to placebo.	<a href="#">[16]</a> <a href="#">[17]</a>
Stiripentol	Case Study (one patient)	Reduction in urinary oxalate excretion	Decreased by two-thirds after several weeks of treatment.	<a href="#">[9]</a>

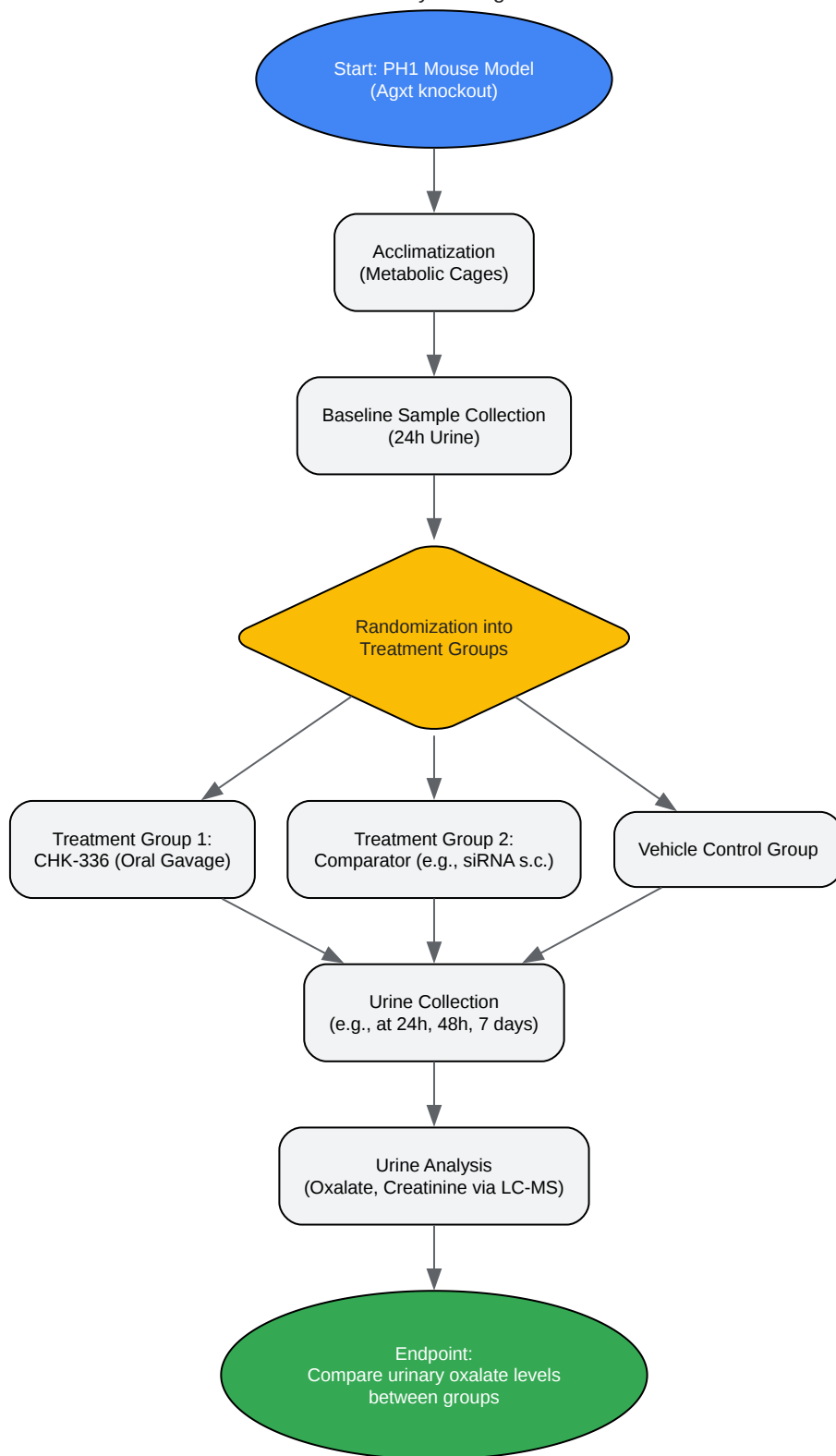
## Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.

### Protocol 1: In Vivo Efficacy Assessment in a PH1 Mouse Model

This protocol is based on methodologies for creating and evaluating treatments in Agxt knockout mouse models of Primary Hyperoxaluria Type 1.

## Workflow for Preclinical Efficacy Testing in a PH1 Mouse Model

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**Figure 2:** A representative workflow for evaluating the in vivo efficacy of **CHK-336** in a PH1 mouse model.

- **Animal Model:** Utilize a validated Agxt knockout mouse model, which recapitulates the hyperoxaluria phenotype of PH1[18][19].
- **Acclimatization:** House mice individually in metabolic cages for at least 3 days to allow for adaptation before the study begins.
- **Baseline Measurements:** Collect 24-hour urine samples from all animals to establish baseline urinary oxalate levels.
- **Randomization and Dosing:** Randomly assign mice to treatment groups (e.g., vehicle control, **CHK-336** at various doses, comparator drug). Administer **CHK-336** or vehicle via oral gavage once daily. Administer siRNA comparators via subcutaneous injection.
- **Urine Collection:** Collect 24-hour urine samples at specified time points throughout the treatment period.
- **Sample Analysis:** Analyze urine samples for oxalate and creatinine concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS). Normalize oxalate levels to creatinine to account for variations in urine output.
- **Data Analysis:** Compare the change in urinary oxalate excretion from baseline between the treatment and control groups to determine the efficacy of the compounds.

#### Protocol 2: $^{13}\text{C}_2$ -Glycolate Tracer Pharmacodynamic Study in Healthy Volunteers

This protocol outlines the methodology used to establish proof-of-mechanism for **CHK-336** in the Phase 1 clinical trial.

- **Study Population:** Healthy adult volunteers meeting the inclusion/exclusion criteria for the Phase 1 trial.
- **Baseline Tracer Administration:** Administer a single oral dose of a stable-label  $^{13}\text{C}_2$ -glycolate tracer to participants at baseline (before **CHK-336** administration).

- **Urine Collection (Baseline):** Collect urine over a specified period (e.g., 24 hours) to measure the baseline conversion of  $^{13}\text{C}_2$ -glycolate to  $^{13}\text{C}_2$ -oxalate.
- **CHK-336 Administration:** Administer a single dose of **CHK-336** or placebo to the participants.
- **Post-Dose Tracer Administration:** At a specified time after **CHK-336** administration, administer a second oral dose of the  $^{13}\text{C}_2$ -glycolate tracer.
- **Urine Collection (Post-Dose):** Collect urine over the same specified period as the baseline collection.
- **Sample Analysis:** Analyze urine samples for  $^{13}\text{C}_2$ -oxalate concentrations using a validated gas chromatography-mass spectrometry (GC/MS) assay[20].
- **Data Analysis:** Compare the amount of  $^{13}\text{C}_2$ -oxalate excreted after **CHK-336** administration to the baseline levels to quantify the inhibition of hepatic LDH target engagement.

## Translational Potential and Future Directions

**CHK-336** presents a promising oral, small-molecule therapeutic option for primary hyperoxaluria with the potential to treat all three subtypes. Its liver-targeted distribution is designed to maximize efficacy while minimizing systemic exposure[21]. The proof-of-mechanism established in the Phase 1 trial, demonstrating target engagement and a reduction in oxalate production, is a significant milestone[13].

However, the translational path for **CHK-336** faces a key challenge. The serious adverse event of anaphylaxis observed in the Phase 1 trial led to a pause in the program[2]. A thorough investigation into the cause of this hypersensitivity reaction is critical to determine the future of **CHK-336**'s development.

Compared to the approved siRNA therapies, Lumasiran and Nedosiran, **CHK-336** offers the convenience of oral administration. Preclinical data suggests a potentially more rapid onset of action compared to a GO-targeting siRNA[1]. If the safety concerns can be addressed, **CHK-336** could offer a valuable alternative, particularly for patients who may prefer an oral treatment.

Future studies will need to:

- Elucidate the cause of the anaphylactic reaction and potentially reformulate the drug product.
- Conduct head-to-head preclinical studies to directly compare the efficacy and safety of **CHK-336** with Lumasiran and Nedosiran.
- If development resumes, proceed with clinical trials in PH patients to evaluate the efficacy and long-term safety of **CHK-336** in a patient population.

In conclusion, **CHK-336** has demonstrated a sound scientific rationale and promising early data. Its future translational success is contingent on resolving the safety concerns identified in the initial clinical trial. For researchers and drug developers, the **CHK-336** program underscores both the potential of targeting LDHA for hyperoxaluria and the critical importance of safety and tolerability in the development of novel therapeutics.

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